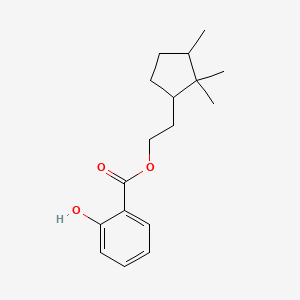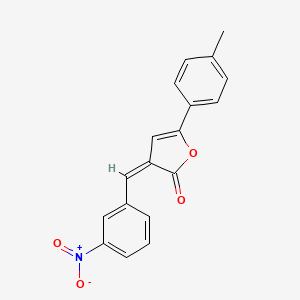![molecular formula C22H19ClINO2 B5136170 3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5136170.png)
3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone, also known as CIAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the inhibition of enzymes involved in the breakdown of neurotransmitters and other biologically active compounds. This inhibition results in increased levels of these compounds, which can lead to various physiological effects such as improved cognitive function, reduced inflammation, and decreased cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to improve cognitive function, reduce inflammation, and inhibit cancer cell proliferation. Additionally, this compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory activity against a variety of enzymes, anti-inflammatory, antioxidant, and anticancer properties make it a useful tool for studying the role of these enzymes in various biological processes. While there are limitations to its use in lab experiments, the potential future directions for research involving this compound are numerous and exciting.
合成法
The synthesis of 3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone involves the reaction between 4-chloroacetophenone, 4-iodoaniline, and 4-methoxybenzaldehyde in the presence of a base and a solvent. The reaction yields this compound as a yellow solid with a melting point of 135-137°C.
科学的研究の応用
3-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-1-propanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-(4-iodoanilino)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClINO2/c1-27-20-12-4-16(5-13-20)22(26)14-21(15-2-6-17(23)7-3-15)25-19-10-8-18(24)9-11-19/h2-13,21,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKPNGHISWXDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)
![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)

![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5136154.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

